Cas no 2227881-47-0 (3,5-dimethoxy-4-(2S)-oxiran-2-ylpyridine)

3,5-Dimethoxy-4-(2S)-oxiran-2-ylpyridine is a chiral epoxide-functionalized pyridine derivative, characterized by its stereospecific oxirane ring and dimethoxy substitution pattern. This compound is of particular interest in synthetic organic chemistry due to its potential as a versatile building block for the preparation of biologically active molecules, including pharmaceuticals and agrochemicals. The (2S)-oxiran-2-yl group enables regioselective ring-opening reactions, while the electron-rich dimethoxy pyridine scaffold enhances reactivity in nucleophilic substitutions and metal-catalyzed couplings. Its well-defined stereochemistry ensures precise control in asymmetric synthesis, making it valuable for the development of enantiomerically pure compounds. The compound’s stability under standard conditions further facilitates handling and storage.
3,5-dimethoxy-4-(2S)-oxiran-2-ylpyridine structure
2227881-47-0 structure
Product name:3,5-dimethoxy-4-(2S)-oxiran-2-ylpyridine
CAS No:2227881-47-0
MF:C9H11NO3
MW:181.188542604446
CID:5860615
PubChem ID:165614629

3,5-dimethoxy-4-(2S)-oxiran-2-ylpyridine Chemical and Physical Properties

Names and Identifiers

    • 3,5-dimethoxy-4-(2S)-oxiran-2-ylpyridine
    • 3,5-dimethoxy-4-[(2S)-oxiran-2-yl]pyridine
    • EN300-1823995
    • 2227881-47-0
    • Inchi: 1S/C9H11NO3/c1-11-6-3-10-4-7(12-2)9(6)8-5-13-8/h3-4,8H,5H2,1-2H3/t8-/m1/s1
    • InChI Key: FPZGQJGXGSXQTK-MRVPVSSYSA-N
    • SMILES: O1C[C@@H]1C1C(=CN=CC=1OC)OC

Computed Properties

  • Exact Mass: 181.07389321g/mol
  • Monoisotopic Mass: 181.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.9Ų
  • XLogP3: 0.3

3,5-dimethoxy-4-(2S)-oxiran-2-ylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1823995-10.0g
3,5-dimethoxy-4-[(2S)-oxiran-2-yl]pyridine
2227881-47-0
10g
$6635.0 2023-06-03
Enamine
EN300-1823995-1.0g
3,5-dimethoxy-4-[(2S)-oxiran-2-yl]pyridine
2227881-47-0
1g
$1543.0 2023-06-03
Enamine
EN300-1823995-2.5g
3,5-dimethoxy-4-[(2S)-oxiran-2-yl]pyridine
2227881-47-0
2.5g
$3025.0 2023-09-19
Enamine
EN300-1823995-5g
3,5-dimethoxy-4-[(2S)-oxiran-2-yl]pyridine
2227881-47-0
5g
$4475.0 2023-09-19
Enamine
EN300-1823995-0.1g
3,5-dimethoxy-4-[(2S)-oxiran-2-yl]pyridine
2227881-47-0
0.1g
$1357.0 2023-09-19
Enamine
EN300-1823995-5.0g
3,5-dimethoxy-4-[(2S)-oxiran-2-yl]pyridine
2227881-47-0
5g
$4475.0 2023-06-03
Enamine
EN300-1823995-0.05g
3,5-dimethoxy-4-[(2S)-oxiran-2-yl]pyridine
2227881-47-0
0.05g
$1296.0 2023-09-19
Enamine
EN300-1823995-1g
3,5-dimethoxy-4-[(2S)-oxiran-2-yl]pyridine
2227881-47-0
1g
$1543.0 2023-09-19
Enamine
EN300-1823995-10g
3,5-dimethoxy-4-[(2S)-oxiran-2-yl]pyridine
2227881-47-0
10g
$6635.0 2023-09-19
Enamine
EN300-1823995-0.25g
3,5-dimethoxy-4-[(2S)-oxiran-2-yl]pyridine
2227881-47-0
0.25g
$1420.0 2023-09-19

Additional information on 3,5-dimethoxy-4-(2S)-oxiran-2-ylpyridine

Introduction to 3,5-dimethoxy-4-(2S)-oxiran-2-ylpyridine (CAS No: 2227881-47-0)

3,5-dimethoxy-4-(2S)-oxiran-2-ylpyridine, identified by the Chemical Abstracts Service Number (CAS No) 2227881-47-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of functional groups such as methoxy and oxirane moieties in its molecular structure contributes to its unique chemical properties and reactivity, making it a valuable scaffold for the development of novel bioactive molecules.

The molecular structure of 3,5-dimethoxy-4-(2S)-oxiran-2-ylpyridine features a pyridine ring substituted with two methoxy groups at the 3rd and 5th positions, and an (S)-configured oxirane ring attached at the 4th position. This configuration imparts specific stereochemical and electronic characteristics to the molecule, which are critical for its interaction with biological targets. The oxirane ring, also known as an epoxide, is a versatile functional group that can undergo various chemical transformations, including nucleophilic ring opening reactions, which are often exploited in drug discovery and synthesis.

In recent years, there has been a growing interest in pyridine-based compounds due to their broad spectrum of biological activities. Pyridines are known to exhibit properties such as kinase inhibition, receptor binding, and antimicrobial effects. The methoxy groups in 3,5-dimethoxy-4-(2S)-oxiran-2-ylpyridine enhance its lipophilicity and metabolic stability, while the (S)-configured oxirane moiety provides a chiral center that can influence the molecule's pharmacokinetic and pharmacodynamic profiles. These features make it an attractive candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of 3,5-dimethoxy-4-(2S)-oxiran-2-ylpyridine is its potential application in the development of targeted therapies. The pyridine core is a common motif in many FDA-approved drugs, highlighting its importance as a pharmacophore. Researchers have been leveraging this scaffold to design molecules that interact selectively with specific biological pathways. For instance, studies have shown that pyridine derivatives can modulate enzyme activity and signal transduction cascades, which are often dysregulated in diseases such as cancer and inflammation.

The oxirane ring in 3,5-dimethoxy-4-(2S)-oxiran-2-ylpyridine offers additional opportunities for structural diversification. Epoxides are known to be highly reactive intermediates that can be converted into various functional groups through controlled reactions. This reactivity has been exploited in the synthesis of complex molecules with tailored biological activities. For example, nucleophilic opening of the oxirane ring can introduce new functional groups at specific positions on the molecule, allowing for fine-tuning of its pharmacological properties.

Recent advancements in computational chemistry have further enhanced the understanding of how 3,5-dimethoxy-4-(2S)-oxiran-2-ylpyridine interacts with biological targets. Molecular modeling studies have revealed that this compound can bind to proteins with high affinity due to its optimized size and shape complementarity. Additionally, the presence of hydrogen bonding donors and acceptors in its structure facilitates stable interactions with polar residues on the target protein surface. These insights have guided the design of more potent analogs with improved binding characteristics.

The synthesis of 3,5-dimethoxy-4-(2S)-oxiran-2-ylpyridine presents both challenges and opportunities for synthetic chemists. The need for precise stereocontrol during the introduction of the (S)-configured oxirane group requires careful selection of synthetic routes and catalysts. However, recent developments in asymmetric synthesis have made it possible to achieve high enantiomeric purity under mild conditions. These advances have enabled researchers to explore more complex derivatives without compromising synthetic efficiency.

In conclusion,3,5-dimethoxy-4-(2S)-oxiran-2-ylpyridine (CAS No: 2227881-47-0) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an ideal candidate for further exploration in drug discovery programs targeting various diseases. As our understanding of molecular interactions continues to evolve,3,5-dimethoxy-4-(2S)-oxiran-2-yloxy-pyridine is poised to play a crucial role in shaping the future of medicinal chemistry.

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